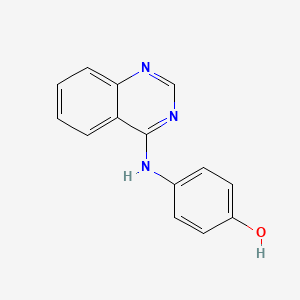

4-(Quinazolin-4-ylamino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(quinazolin-4-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-11-7-5-10(6-8-11)17-14-12-3-1-2-4-13(12)15-9-16-14/h1-9,18H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLYIYZYVWCDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351198 | |

| Record name | 4-(Quinazolin-4-ylamino)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34923-98-3 | |

| Record name | 4-(Quinazolin-4-ylamino)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Quinazolin 4 Ylamino Phenol and Its Analogues

General Synthetic Strategies for 4-Aminoquinazoline Scaffolds

The construction of the 4-aminoquinazoline core is pivotal for accessing a wide range of biologically active molecules. researchgate.net Key methodologies for creating this scaffold are detailed below.

Regioselective Nucleophilic Aromatic Substitution (SNAr) Approaches

A prevalent and well-documented method for synthesizing 4-aminoquinazolines involves the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors. mdpi.comnih.govresearchgate.netlassbio.com.brresearchgate.net In this reaction, the chlorine atom at the 4-position of the quinazoline (B50416) ring is selectively replaced by an amine nucleophile. mdpi.comresearchgate.net This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the carbon at the 4-position is more susceptible to nucleophilic attack. nih.govresearchgate.netlassbio.com.br

This approach has been successfully employed with a variety of nucleophiles, including anilines, benzylamines, and aliphatic amines, under diverse reaction conditions (solvents, temperatures, and reaction times). mdpi.com The result is the formation of 2-chloro-4-aminoquinazoline derivatives, which can serve as versatile intermediates for further functionalization. mdpi.comnih.govresearchgate.net

Table 1: Examples of SNAr Reactions for 4-Aminoquinazoline Synthesis

| Nucleophile | Precursor | Product | Reference |

| Anilines | 2,4-dichloroquinazolines | 2-chloro-4-anilinoquinazolines | mdpi.com |

| Benzylamines | 2,4-dichloroquinazolines | 2-chloro-4-(benzylamino)quinazolines | mdpi.com |

| Aliphatic amines | 2,4-dichloroquinazolines | 2-chloro-4-(alkylamino)quinazolines | mdpi.com |

Condensation Reactions for Quinazolinone Formation

Another fundamental approach to the quinazoline scaffold is through the formation of a quinazolinone intermediate, which can then be converted to the desired 4-aminoquinazoline. A classic method is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to form 3H-quinazolin-4-ones. nih.govresearchgate.net This method, however, often requires high temperatures and long reaction times. nih.gov

Modifications to this reaction, such as using formamide (B127407) as both a reactant and a solvent, have been developed to improve yields and reaction conditions. generis-publishing.com The reaction of anthranilic acid with excess formamide upon heating can produce quinazolin-4-one in high yields. generis-publishing.com

Isatoic anhydride (B1165640) can also be used as a starting material in place of anthranilic acid. nih.govmdpi.com Its reaction with amines can lead to the formation of the quinazolinone ring. mdpi.com Furthermore, the condensation of anthranilic acid derivatives with various carbonyl compounds, carboxylic acids, or orthoesters in the presence of an amine source provides a versatile route to substituted quinazolinones. mdpi.commdpi.com

Specific Synthesis of 4-(Quinazolin-4-ylamino)phenol Precursors and Analogues

The synthesis of specific precursors is crucial for the eventual production of this compound and its analogues. A common strategy involves the acylation of anthranilic acid with an appropriate acyl chloride, followed by cyclization to form a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can then react with different amines to yield the desired 2,3-disubstituted quinazolin-4-ones. nih.gov

For instance, the reaction of anthranilic acid with 3-chloropropionyl chloride yields 2-(3-chloropropanamido)benzoic acid, which upon treatment with acetic anhydride, forms the corresponding benzoxazinone. nih.gov Subsequent reaction with an amine leads to the fused quinazolinone.

The synthesis of Gefitinib (B1684475), a well-known 4-anilinoquinazoline (B1210976) derivative, provides a relevant example. One synthetic route starts from 4,5-dimethoxyanthranilic acid, which is cyclized with formamide to give a quinazolinone. chemicalbook.com This is followed by selective demethylation, acylation, chlorination, and finally condensation with 3-chloro-4-fluoroaniline (B193440) to yield an anilinoquinazoline (B1252766) intermediate. chemicalbook.com Hydrolysis of the protecting group and subsequent alkylation affords the final product. chemicalbook.com

Advanced Synthetic Techniques

To improve the efficiency and environmental friendliness of quinazoline synthesis, advanced techniques have been developed.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and often milder reaction conditions. nih.govresearchgate.netfrontiersin.orgingentaconnect.com The application of MWI has been particularly successful in the synthesis of quinazolines and quinazolinones. nih.govresearchgate.netfrontiersin.org

For example, the Niementowski synthesis, which is often sluggish under thermal conditions, can be greatly accelerated using microwave heating. nih.gov Microwave-assisted synthesis has also been effectively used in multi-component reactions for the one-pot construction of the quinazoline ring system. nih.gov The condensation of 2-aminobenzophenones with thiourea (B124793) in DMSO under microwave irradiation provides a facile route to 4-aryl substituted quinazolines. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Niementowski Synthesis | High temp, long time | Reduced time, higher yield | nih.gov |

| Quinazolinone Synthesis | 3-6 hours, 48-89% yield | 10-20 min, 66-97% yield | researchgate.net |

Derivatization Strategies for Enhancing Bioactivity

The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a variety of biological targets. mdpi.comnih.govresearchgate.net Derivatization of this core structure is a key strategy for discovering new drug candidates with enhanced bioactivity. nih.govnih.gov

Modifications are often focused on the aniline (B41778) ring of 4-anilinoquinazolines, as well as substitutions at the C-2, C-6, and C-7 positions of the quinazoline ring. nih.govnih.gov For example, the introduction of a methyl group at the C-2 position of the quinazoline ring has been shown to significantly improve the antitumor potency of 4-anilinoquinazolines. nih.gov

In the development of EGFR and VEGFR-2 dual inhibitors, a 3-nitro-1,2,4-triazole (B13798) group has been introduced to the side chain of a vandetanib (B581) analogue, leading to compounds with potent inhibitory activity. nih.gov The synthesis of Gefitinib-1,2,3-triazole derivatives using click chemistry is another example of a derivatization strategy aimed at improving antitumor activity. mdpi.com These modifications can influence the compound's binding affinity to target proteins, solubility, and pharmacokinetic properties.

Preclinical Pharmacological Investigations of 4 Quinazolin 4 Ylamino Phenol Derivatives

In Vitro Studies of Antiproliferative and Cytotoxic Activities

The in vitro evaluation of 4-(Quinazolin-4-ylamino)phenol derivatives has been crucial in determining their potential as anticancer agents. These studies typically involve assessing the ability of the compounds to inhibit the growth of cancer cells and induce cell death.

Evaluation against Various Cancer Cell Lines

Derivatives of the 4-aminoquinazoline scaffold have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. For instance, a series of novel 4-aminoquinazoline derivatives were synthesized and evaluated for their activity against six cancer cell lines: HCT-116 (colon cancer), SK-HEP-1 (liver cancer), MDA-MB-231 (breast cancer), SNU638 (gastric cancer), A549 (lung cancer), and MCF-7 (breast cancer). One of the most potent compounds in this series, compound 6b , exhibited significant growth inhibition, particularly against the HCT-116 cell line, with a very low IC50 value, indicating high potency. The selectivity of this compound was also noteworthy, as it showed no obvious cytotoxicity to human normal cells. nih.gov

Similarly, other research has focused on quinazolin-4(3H)-one derivatives, which share structural similarities. One study synthesized new fuoryl quinazoline (B50416) derivatives and tested their anti-proliferative properties against MCF-7 and HCT116 cell lines. The compound designated as IXa , which incorporates an acetohydrazide moiety, was identified as the most effective, with IC50 values of 16.70 µM against MCF-7 and 12.54 µM against HCT116. ajol.info

Furthermore, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against MCF-7, HeLa (cervical cancer), HepG2 (liver cancer), and HCT-8 (colon cancer) cell lines. Several of these compounds exhibited broad-spectrum antitumor activity, with some showing better performance than the standard drug Doxorubicin. The MCF-7 cell line was found to be the most sensitive to these derivatives, with compounds bearing allyl and/or benzyl (B1604629) moieties at positions 2 and/or 3 of the quinazoline nucleus demonstrating the best cytotoxic results. researchgate.net

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6b | HCT-116 | 0.0136 | nih.gov |

| Compound IXa | MCF-7 | 16.70 | ajol.info |

| Compound IXa | HCT116 | 12.54 | ajol.info |

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical studies have investigated the potential of quinazoline derivatives to inhibit these processes. In one study, a series of novel quinazoline/phenylsulfonylfuroxan hybrids were evaluated for their biological activities. The most potent of these, compound 25q , demonstrated a remarkable capacity to suppress the migration of H1975 lung cancer cells in vitro. cabidigitallibrary.org Further mechanistic studies with this compound also revealed that it could arrest the cell cycle in the G0/G1 phase and induce apoptosis. cabidigitallibrary.org

Another study on 4,7-disubstituted 8-methoxyquinazoline derivatives found that the most potent compound, 18B , not only induced apoptosis but also inhibited cell migration in both HCT116 and HepG2 cancer cell lines. semanticscholar.orgnih.gov These findings suggest that this compound derivatives may have the potential to interfere with the metastatic cascade.

Enzymatic Inhibition Assays

The pharmacological effects of this compound derivatives are often attributed to their ability to inhibit specific enzymes that play critical roles in cancer cell proliferation and survival.

Protein Kinase Inhibition Profiling

Protein kinases are a large family of enzymes that regulate many cellular processes, and their dysregulation is a common feature of cancer. The 4-aminoquinazoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors. nih.gov Derivatives of 4-(phenylamino)quinazoline have been specifically investigated as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. nih.gov

Research has shown that 4-anilinoquinazoline (B1210976) derivatives can act as potent inhibitors of receptor tyrosine kinases (RTKs). ekb.eg For instance, certain quinazolin-4-one derivatives have been developed and tested for their inhibitory activity against VEGFR-2, another important tyrosine kinase involved in angiogenesis. ekb.eg One such derivative demonstrated a half-maximal inhibitory concentration (IC50) of 4.6 ± 0.06 µM against VEGFR-2 kinase. ekb.eg

Furthermore, a study on novel 4-aminoquinazoline derivatives identified a compound, 6b , that selectively inhibits the PI3Kα isoform of phosphoinositide 3-kinase with an IC50 of 13.6 nM. nih.gov The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell survival, proliferation, and apoptosis, and its inhibition is a key strategy in cancer therapy. nih.gov The 4-aminoquinazoline core has been utilized in the development of numerous kinase inhibitors, including those targeting EGFR, HER, VEGFR, and PI3K. nih.gov

| Compound Class | Target Kinase | Activity | Reference |

|---|---|---|---|

| 4-(Phenylamino)quinazoline derivatives | EGFR | Inhibition | nih.gov |

| Quinazolin-4-one derivative | VEGFR-2 | IC50 = 4.6 µM | ekb.eg |

| 4-Aminoquinazoline derivative (6b) | PI3Kα | IC50 = 13.6 nM | nih.gov |

Antioxidant Activity Evaluation

Reactive oxygen species (ROS) can cause cellular damage and contribute to the development and progression of cancer. Antioxidants can mitigate this damage by neutralizing ROS. The antioxidant potential of phenolic derivatives of quinazolin-4(3H)-one has been evaluated in vitro. mdpi.com These studies often employ assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com

In one study, the antioxidant properties of two series of 2-substituted quinazolin-4(3H)-ones were assessed. The results indicated that the presence of at least one hydroxyl group on the phenyl ring is required for antioxidant activity. Derivatives with two hydroxyl groups in the ortho position on the phenyl ring exhibited significant antioxidant and metal-chelating properties. mdpi.comnih.gov Another study on new hybrid molecules bearing both quinazolin-4-one and phenol (B47542) scaffolds found that ortho-diphenolic derivatives exerted a stronger antioxidant effect than the reference antioxidants, ascorbic acid and Trolox. mdpi.com Specifically, compounds 5h, 5j, and 5k were identified as the most active radical scavengers in ABTS, DPPH, and NO assays. mdpi.com

| Compound Class | Antioxidant Assay | Key Finding | Reference |

|---|---|---|---|

| Phenolic quinazolin-4(3H)-one derivatives | DPPH, ABTS, NO | Ortho-diphenolic derivatives showed the highest activity. | mdpi.com |

| 2-Substituted quinazolin-4(3H)-ones | DPPH, ABTS, TEACUPRAC | Derivatives with two ortho hydroxyl groups showed potent activity. | mdpi.comnih.gov |

Inhibition of Drug Efflux Transporters

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. The development of P-gp inhibitors is a strategy to overcome MDR. Research has explored the potential of quinazoline derivatives as P-gp inhibitors. One study reported the discovery of a 4-indolyl quinazoline derivative, YS-370 , as a potential P-gp competitive inhibitor. researchgate.net These types of inhibitors work by binding to P-gp and blocking the efflux of co-administered anticancer drugs, thereby increasing their intracellular concentration and efficacy. researchgate.net

In Vitro Studies of Other Biological Activities

Derivatives of the this compound scaffold have been the subject of extensive research to explore their potential therapeutic applications beyond their primary targets. These investigations have revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant effects.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The quinazoline core is a recognized pharmacophore in the development of antimicrobial agents, with derivatives showing variable inhibitory effects against a range of pathogenic microorganisms. nih.gov The mechanism of action is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase type IV, leading to bacterial cell death. eco-vector.com

Antibacterial and Antifungal Activity:

Numerous studies have demonstrated the efficacy of quinazolinone derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govbiomedpharmajournal.org For instance, a series of novel isoxazole-coupled quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov One of the most potent compounds, 2-methyl-3-(4-(5-(4-(trifluoromethyl)phenyl) isoxazol-3-yl)phenyl)quinazolin-4(3H)-one, exhibited significant activity. nih.gov

In another study, new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds were tested. researchgate.net Compounds 4a, 4c, 5a, 5c, and 5d showed large inhibition zones, ranging from 22 to 39 mm, against the tested bacterial and fungal strains. researchgate.net Some derivatives displayed significant efficacy against Gram-negative bacteria, particularly Pseudomonas aeruginosa, and notable antifungal effects against Candida albicans with Minimum Inhibitory Concentrations (MICs) ranging from 3.9 to 125 μg/mL. researchgate.net Furthermore, certain compounds demonstrated prominent antituberculosis activity against Mycobacterium tuberculosis, with MICs as low as 0.12–1.95 μg/mL. researchgate.net

The introduction of different substituents onto the quinazolinone nucleus has been shown to modulate antimicrobial potency. For example, the presence of a naphthyl radical or an amide group has been associated with pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Similarly, Schiff base derivatives have been investigated, with the parent 2-phenyl-3-amino quinazoline-4(3H)-one showing moderate activity, which was altered by the substitution of methoxy groups. frontiersin.org The replacement of a benzene (B151609) ring with a heteryl group, such as in 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one, was found to significantly increase antibacterial activity against all tested pathogens. frontiersin.org

Below is a table summarizing the antimicrobial activity of selected quinazolinone derivatives.

| Compound | Test Organism | Activity (Inhibition Zone mm) | Reference |

| A-1 | S. aureus | Very Good | biomedpharmajournal.org |

| A-2 | E. coli | Excellent | biomedpharmajournal.org |

| A-4 | P. aeruginosa | Excellent | biomedpharmajournal.org |

| A-3 | A. niger | Excellent | biomedpharmajournal.org |

| A-6 | C. albicans | Excellent | biomedpharmajournal.org |

| 4a, 4c, 5a, 5c, 5d | Bacterial and Fungal Strains | 22 - 39 | researchgate.net |

Activity levels like "Very Good" and "Excellent" are as reported in the source study.

Antiviral Activity:

While less extensively studied than their antibacterial and antifungal properties, some quinazoline derivatives have shown potential as antiviral agents. mdpi.commdpi.com The broad biological activity of the quinazoline scaffold suggests that it is a promising template for the development of novel antiviral compounds. nih.gov

Anti-inflammatory and Analgesic Effects

Quinazolinone derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govnih.govmdpi.comresearchgate.netnih.gov A study evaluating novel isoxazole coupled quinazolin-4(3H)-one derivatives found that the entire series exhibited mild to good analgesic and anti-inflammatory activity with a low to moderate ulcer index. nih.gov The anti-inflammatory activity was assessed using the carrageenan-induced foot paw edema test in mice, where all tested compounds showed statistically significant effects. nih.govnih.gov For analgesic assessment, the p-benzoquinone-induced writhing test and the tail-flick technique were employed, and the results were consistent with the anti-inflammatory findings. nih.govnih.gov

In one investigation, a novel quinazoline derivative demonstrated dose-dependent inhibition of paw edema and granuloma formation in rat models. The compound also significantly reduced writhing counts in mice, indicating peripheral analgesic activity, and increased latency in the hot plate test, which suggests central analgesic effects. The mechanism for these effects is hypothesized to involve cyclooxygenase inhibition or the modulation of inflammatory cytokines.

The table below presents the anti-inflammatory activity of selected compounds from a study on 3-methyl-4(3H)quinazolinone derivatives.

| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Inhibition of Writhing) | Reference |

| Compound A | 45.3 | 51.2 | nih.gov |

| Compound B | 52.1 | 58.7 | nih.gov |

| Compound C | 48.9 | 55.4 | nih.gov |

| Indomethacin (Standard) | 60.2 | 65.8 | nih.gov |

(Data are representative examples from the referenced literature; specific compound structures are detailed in the source.)

Anticonvulsant Activity

The quinazolin-4(3H)-one structure is a key feature in several compounds with central nervous system depressant and anticonvulsant properties, famously including the sedative-hypnotic methaqualone. nih.govmdpi.com This has spurred research into new derivatives with potentially improved efficacy and safety profiles for the treatment of epilepsy. orientjchem.org

The anticonvulsant potential of newly synthesized quinazolinone derivatives is often evaluated using standard preclinical models such as the Maximal Electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.comorientjchem.org In one study, several 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones were synthesized and evaluated, with some exhibiting moderate to significant anticonvulsant activity compared to diazepam. nih.gov

Another investigation of two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives found that most compounds exhibited anticonvulsant properties in the PTZ model. mdpi.com The evaluation, which considered the percentage of protection against seizures, the delay until the first seizure, and the reduction in the number of seizures, identified promising candidates for further development. mdpi.comresearchgate.net

The table below summarizes the anticonvulsant activity of representative quinazolinone derivatives.

| Compound Series | Dose (mg/kg) | Protection Level (%) | Seizure Reduction | Reference |

| Series "a" | 150 | 16.67 - 83.33 | Yes | mdpi.com |

| Series "b" | 150 | 33.33 - 100 | Yes | mdpi.com |

| Diazepam (Standard) | 5 | 100 | Yes | mdpi.com |

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Studies

Early-phase in vitro Drug Metabolism and Pharmacokinetics (DMPK) studies are critical in drug discovery to predict a compound's behavior in the body. crownbio.com These assays help to identify candidates with favorable absorption, distribution, metabolism, and excretion (ADME) properties and to avoid late-stage failures in drug development. crownbio.comnuvisan.comnuvisan.com Key studies include the assessment of metabolic stability and the characterization of metabolites.

Metabolic Stability Assessment

Metabolic stability is a crucial parameter that influences a drug's half-life and bioavailability. It is typically assessed in vitro using liver microsomes or hepatocytes from different species, including humans. nuvisan.com These assays help to estimate how quickly a compound is metabolized by drug-metabolizing enzymes.

For example, a study on isoquinoline-tethered quinazoline derivatives evaluated their metabolic stability in human and mouse liver microsomes. nih.gov While most of the tested derivatives showed poor metabolic stability, one compound, 14f , demonstrated good microsomal stability, highlighting how structural modifications can significantly impact this property. nih.gov The study noted that a furan moiety conferred better stability compared to acetylene and triazole linkers within the tested series. nih.gov

Table: Metabolic Stability of Selected Quinazoline Derivatives

| Compound | Species | % Remaining after 30 min | Metabolic Stability | Reference |

| 14c | Human Liver Microsomes | <1 | Poor | nih.gov |

| 14c | Mouse Liver Microsomes | <1 | Poor | nih.gov |

| 14f | Human Liver Microsomes | 75 | Good | nih.gov |

| 14f | Mouse Liver Microsomes | 62 | Good | nih.gov |

| Lapatinib (B449) | Human Liver Microsomes | 95 | Good | nih.gov |

| Lapatinib | Mouse Liver Microsomes | 85 | Good | nih.gov |

Metabolite Characterization

Identifying the metabolic pathways of a drug candidate is essential for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. In vitro systems using liver fractions (microsomes, cytosol) are employed to generate and characterize metabolites. nuvisan.com

In a study of a related quinoline (B57606) compound, LDN-193189, metabolic pathways were investigated after incubation with liver microsomes and cytosol from various species. frontiersin.org The major metabolite observed was formed through oxidation, a process mediated by the cytosolic enzyme aldehyde oxidase (AO). frontiersin.org The identity of this metabolite was confirmed by comparing it with a synthetically created standard. frontiersin.org Such studies are vital for predicting in vivo metabolic profiles and potential drug-drug interactions.

Reaction Phenotyping

Reaction phenotyping is an essential component of preclinical drug development, providing a semi-quantitative in vitro assessment of the relative contributions of specific drug-metabolizing enzymes to a compound's metabolism nih.govnih.gov. This process is critical for predicting potential inter-individual pharmacokinetic variability and the likelihood of metabolic drug-drug interactions nih.gov. For derivatives of this compound, investigations have consistently shown that the cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for their biotransformation.

Detailed in vitro studies using human liver microsomes and recombinant human CYP enzymes have elucidated the specific isoforms responsible for the metabolism of key derivatives such as Gefitinib (B1684475), Erlotinib (B232), and Lapatinib.

Metabolic Profile of Gefitinib

While CYP3A4 and CYP2D6 are the principal enzymes, other isoforms also contribute. CYP3A5 produces a range of metabolites similar to those from CYP3A4, although to a much lesser extent, and CYP1A1 is also involved in its metabolism nih.govaacrjournals.orgaacrjournals.orgdrugbank.com. In contrast, isoforms such as CYP1A2, CYP2C9, and CYP2C19 show little to no measurable metabolic activity towards Gefitinib nih.gov.

In vitro incubation of Gefitinib with human liver microsomes has identified several metabolic pathways nih.gov. The main routes of biotransformation include:

Morpholine ring-opening and subsequent removal of the propoxy side chain nih.gov.

O-demethylation of the quinazoline methoxy group, which is a quantitatively significant pathway in vivo nih.gov.

Oxidative defluorination, which represents a minor metabolic route nih.gov.

Metabolic Profile of Erlotinib

Similar to Gefitinib, Erlotinib is metabolized primarily by CYP3A4, with additional contributions from CYP3A5 aacrjournals.orgnih.govclinpgx.org. However, a distinguishing feature of Erlotinib's metabolic profile is the considerable involvement of CYP1A2 and CYP1A1 aacrjournals.orgclinpgx.org. The metabolism by extra-hepatic enzymes is also noted, with CYP1A1 in the lungs and CYP1B1 in tumor tissue playing a role clinpgx.org. The primary metabolite of Erlotinib is O-desmethyl-erlotinib (OSI-420) clinpgx.org.

Comparative Enzyme Kinetics

Direct comparative studies have quantified the differences in metabolic clearance between Gefitinib and Erlotinib by various CYP isoforms. These investigations reveal that while both are substrates for CYP3A4, CYP3A5, and CYP1A1, the specific efficiencies vary aacrjournals.orgdrugbank.com. Notably, CYP2D6 is heavily involved in Gefitinib metabolism, whereas CYP1A2 plays a more significant role in the biotransformation of Erlotinib aacrjournals.orgdrugbank.com. These differential enzyme profiles suggest potential differences in drug-drug interaction liabilities aacrjournals.orgdrugbank.com.

| CYP Isoform | Gefitinib Clmax (mL/min/nmol) | Erlotinib Clmax (mL/min/nmol) |

| CYP3A4 | 0.41 | 0.24 |

| CYP3A5 | 0.39 | 0.21 |

| CYP2D6 | 0.63 | 0.08 |

| CYP1A1 | 0.57 | 0.31 |

| CYP1A2 | Negligible | 0.15 |

| Data sourced from clinical research findings aacrjournals.orgaacrjournals.orgdrugbank.com. |

These kinetic data indicate that Gefitinib is more susceptible to metabolism mediated by CYP3A and CYP2D6 than Erlotinib, a factor that may contribute to the higher apparent oral clearance observed for Gefitinib aacrjournals.orgaacrjournals.orgdrugbank.com.

Metabolic Profile of Lapatinib

Lapatinib, another prominent quinazoline derivative, undergoes extensive metabolism primarily mediated by CYP3A4 and CYP3A5 nih.govresearchgate.netdrugbank.com. Minor metabolic contributions from CYP2C19 and CYP2C8 have also been reported drugbank.com. The metabolic pathways for Lapatinib are distinct and include N- and α-carbon oxidation, fluorobenzyl oxidative cleavage, and hydroxypyridine formation nih.govresearchgate.net. A notable aspect of its metabolism is the formation of reactive metabolites, such as electrophilic quinone imine intermediates, which can be formed via the O-debenzylated metabolite nih.govresearchgate.net.

Elucidation of Molecular Mechanisms of Action of 4 Quinazolin 4 Ylamino Phenol Analogues

Target Identification and Validation

The identification of specific molecular targets is a cornerstone in understanding the mechanism of action of any therapeutic agent. For 4-(quinazolin-4-ylamino)phenol analogues, a combination of computational and experimental strategies has been employed to pinpoint their primary cellular interactors. Methods such as in silico reverse screening, which includes shape screening, pharmacophore screening, and reverse docking, have been valuable in predicting potential protein targets. frontiersin.org These computational approaches are complemented by experimental techniques like activity-based protein profiling (ABPP), which utilizes chemical probes to identify and isolate cellular targets from complex biological samples. nih.gov

Through these and other pharmacological studies, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have been identified and validated as key targets for many this compound derivatives. nih.govtbzmed.ac.irtbzmed.ac.ir The validation of these receptors as legitimate targets stems from the consistent and potent inhibitory activity exhibited by these compounds against EGFR and VEGFR-2 in both enzymatic and cell-based assays. The dysregulation of these receptor tyrosine kinases is a known driver in the pathogenesis of various diseases, particularly cancer, making them attractive targets for therapeutic intervention. The ability of this compound analogues to effectively inhibit these kinases provides a strong validation for their targeted therapeutic potential. tbzmed.ac.ir

Kinase Inhibition Mechanisms

The primary mechanism through which this compound analogues exert their effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cellular processes such as growth, proliferation, differentiation, and survival. By blocking the activity of specific kinases, these compounds can disrupt aberrant signaling cascades that contribute to disease progression.

A significant number of this compound analogues have been developed as potent inhibitors of EGFR. nih.gov These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket within the kinase domain of EGFR. This binding event prevents the phosphorylation of EGFR and subsequently blocks the downstream signaling pathways that promote cell proliferation and survival. The 4-anilinoquinazoline (B1210976) scaffold is a key pharmacophore for this inhibitory activity. researchgate.net Molecular docking studies have revealed that the quinazoline (B50416) ring system forms crucial hydrogen bonds with key amino acid residues in the EGFR active site, such as Met769, while the aniline (B41778) moiety occupies a hydrophobic pocket. tbzmed.ac.ir

The inhibitory potency of these analogues against EGFR can be fine-tuned by substitutions on both the quinazoline and the aniline rings. For instance, the introduction of small hydrophobic groups on the aniline ring can enhance inhibitory activity. Several studies have reported potent EGFR inhibition by various this compound analogues, with IC50 values often in the nanomolar range.

| Compound | EGFR IC50 (µM) | Reference |

|---|---|---|

| Compound 2h | 0.102 ± 0.014 | nih.gov |

| Compound 2i | 0.097 ± 0.019 | nih.gov |

| Compound 3h | 0.128 ± 0.016 | nih.gov |

| Compound 3i | 0.181 ± 0.011 | nih.gov |

| Erlotinib (B232) (Reference) | 0.056 ± 0.012 | nih.gov |

In addition to EGFR, VEGFR-2 is another critical receptor tyrosine kinase that is a primary target of this compound analogues. VEGFR-2 plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively block the pro-angiogenic signals mediated by VEGF, thereby suppressing tumor neovascularization. nih.gov

Similar to their mechanism of action on EGFR, these analogues act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. The binding of these compounds to the ATP-binding site of VEGFR-2 prevents its autophosphorylation and activation, thus abrogating downstream signaling events. The development of dual EGFR/VEGFR-2 inhibitors based on the 4-anilinoquinazoline scaffold has been a successful strategy in cancer drug discovery, as simultaneous inhibition of both pathways can lead to a synergistic antitumor effect. nih.govtbzmed.ac.irtbzmed.ac.ir

| Compound | VEGFR-2 IC50 (µM) | Reference |

|---|---|---|

| Compound 2j | 0.247 ± 0.015 | nih.gov |

| Compound 3g | 0.294 ± 0.011 | nih.gov |

| Compound 3i | 0.257 ± 0.023 | nih.gov |

| Sorafenib (Reference) | 0.091 ± 0.012 | nih.gov |

The versatility of the this compound scaffold allows for its interaction with other receptor tyrosine kinases beyond EGFR and VEGFR-2. Notably, certain analogues have demonstrated inhibitory activity against Human Epidermal Growth Factor Receptor 2 (HER2) and the mesenchymal-epithelial transition factor (c-Met).

HER2, another member of the ErbB family of receptors, is a key driver in certain types of breast cancer. Some quinazoline derivatives have been designed to possess dual EGFR/HER2 inhibitory activity. For example, compound 3i has shown excellent inhibitory activity against HER2 with an IC50 value of 0.079 ± 0.015 µM, which is comparable to the established HER2 inhibitor, lapatinib (B449) (IC50 = 0.078 ± 0.015 µM). nih.gov

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and metastasis. Several quinazoline-based compounds have been identified as potent c-Met inhibitors. For instance, certain novel 4-phenoxyquinazoline (B3048288) derivatives have been developed as dual EGFR/c-Met inhibitors. nih.gov One such compound, 11i, exhibited a potent IC50 of 0.05 µM against c-Met. nih.gov

The inhibitory activity of this compound analogues is not limited to receptor tyrosine kinases. Evidence suggests that some of these compounds can also modulate the activity of non-receptor tyrosine kinases, which are cytosolic enzymes involved in various signal transduction pathways.

One important nRTK is the Src kinase, which is involved in cell proliferation, survival, and migration. A series of 4,6-substituted-(diaphenylamino)quinazolines have been synthesized and evaluated as c-Src inhibitors. Compound 15 from this series demonstrated remarkable inhibitory activity against c-Src kinase with an IC50 value of 27.3 nM. nih.gov

Furthermore, some quinazoline derivatives have been investigated for their potential to inhibit Janus kinases (JAKs), a family of nRTKs that are critical for cytokine signaling. While specific data for this compound analogues is emerging, the broader class of quinazolines has shown promise as pan-JAK inhibitors.

Modulation of ATP-Binding Cassette (ABC) Transporters

ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a crucial role in transporting various molecules across cellular membranes. Some ABC transporters, such as P-glycoprotein (ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), are responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).

Interestingly, some 4-anilinoquinazoline derivatives have been found to modulate the function of these ABC transporters. In particular, these compounds have shown the ability to inhibit the activity of ABCG2. nih.gov This inhibition can reverse ABCG2-mediated multidrug resistance, thereby restoring the sensitivity of cancer cells to chemotherapeutic agents. The mechanism of inhibition is thought to involve direct interaction with the transporter, although the precise binding sites and conformational changes induced are still under investigation. While the primary focus has been on ABCG2, some quinazolinamine derivatives have also been reported to modulate the function of P-glycoprotein (ABCB1). mdpi.com The ability of these compounds to inhibit ABC transporters, in addition to their kinase inhibitory activity, represents a dual-pronged approach to cancer therapy, simultaneously targeting key signaling pathways and overcoming drug resistance mechanisms.

Mechanisms of Antioxidant Action

The antioxidant capabilities of this compound analogues are multifaceted, enabling them to counteract oxidative stress through several chemical pathways. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. These quinazoline derivatives can directly scavenge free radicals and prevent their formation, primarily through mechanisms such as hydrogen atom transfer, electron transfer, and metal ion chelation. nih.gov

A primary mechanism by which phenolic compounds exhibit antioxidant activity is through Hydrogen Atom Transfer (HAT). nih.gov In this process, the antioxidant donates its phenolic hydrogen atom to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. nih.govmdpi.com The efficacy of the HAT mechanism is largely determined by the bond dissociation energy (BDE) of the phenolic hydroxyl (O-H) bond. A lower BDE facilitates an easier donation of the hydrogen atom. mdpi.com

The structure of this compound analogues is well-suited for this mechanism. The electronic properties of the quinazoline ring system can influence the BDE of the attached phenol's O-H bond. Substituents on both the quinazoline and phenol (B47542) rings can be modified to modulate this property and enhance antioxidant activity. Following the hydrogen donation, the resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic system, preventing it from initiating new radical reactions. mdpi.com

Table 1: Key Factors in Hydrogen Atom Transfer (HAT) Mechanism

| Factor | Description | Relevance to this compound Analogues |

|---|---|---|

| Bond Dissociation Energy (BDE) | The energy required to break the phenolic O-H bond homolytically. A lower BDE enhances HAT efficiency. | The quinazoline moiety and other substituents can be altered to lower the BDE of the phenolic proton. |

| Radical Stabilization | The ability of the resulting antioxidant radical to delocalize the unpaired electron through resonance. | The extended aromatic system of the quinazoline-phenol structure provides significant resonance stabilization. |

| Reaction Kinetics | The rate at which the hydrogen atom is transferred to the free radical. | Influenced by both BDE and the steric accessibility of the phenolic hydroxyl group. |

Analogues of this compound can also neutralize free radicals through an Electron Transfer (ET) mechanism. nih.gov This process involves the donation of a single electron from the antioxidant molecule to a radical species, converting the radical into a more stable anion. orientjchem.org The antioxidant itself is transformed into a radical cation. The feasibility of this pathway is governed by the ionization potential (IP) of the antioxidant; a lower IP favors electron donation. researchgate.net

Transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly damaging free radicals like the hydroxyl radical via Fenton-type reactions. nih.gov this compound and its derivatives can act as antioxidants by chelating these metal ions. nih.govmdpi.com The nitrogen atoms in the quinazoline ring and the oxygen of the phenolic group can coordinate with metal ions, forming stable complexes. ijrps.comnih.gov

By sequestering these pro-oxidant metal ions, the compounds prevent them from participating in redox cycling and generating ROS. nih.gov This chelating ability provides an indirect but significant antioxidant effect, complementing the direct radical scavenging mechanisms of HAT and ET. The specific structural arrangement of the quinazoline and phenol moieties determines the compound's affinity and selectivity for different metal ions. ijrps.comnih.gov

Signaling Pathway Modulation

In addition to their direct antioxidant activities, this compound analogues exert significant biological effects by modulating intracellular signaling pathways that are fundamental to cellular processes like inflammation, proliferation, and survival.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. nih.gov Dysregulation of this pathway is associated with chronic inflammatory diseases and various cancers. nih.gov Several quinazoline derivatives have been developed as inhibitors of the NF-κB pathway. nih.govarabjchem.org

The mechanism often involves preventing the activation of the IκB kinase (IKK) complex. IKK activation normally leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This degradation unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. nih.gov By inhibiting IKK or other upstream activators, these compounds block the degradation of IκBα, effectively trapping NF-κB in an inactive state in the cytoplasm. nih.govarabjchem.org This leads to a potent anti-inflammatory effect.

The Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are critical for cell signaling, governing processes such as cell growth, differentiation, and apoptosis. nih.govnih.gov Aberrant activation of these pathways is a common feature in many cancers.

Analogues of this compound have been shown to interact with these key signaling cascades.

PI3K Pathway: Some quinazoline derivatives act as inhibitors of PI3K, a lipid kinase that controls a major signaling network. nih.govnih.gov By blocking this pathway, these compounds can suppress downstream effectors like Akt, leading to reduced cell proliferation and survival. nih.gov

MAPK Pathway: The MAPK pathway, which includes the ERK, JNK, and p38 kinases, is another target. nih.gov Quinazoline-based compounds can interfere with the continuous activation of this pathway, which is often driven by mutations in proteins like BRAF in certain cancers. nih.gov

STAT3 Pathway: STAT3 is a transcription factor that, upon activation by phosphorylation, promotes the expression of genes involved in proliferation and survival. Inhibition of STAT3 activation is a key therapeutic strategy. There is evidence of crosstalk between the PI3K and STAT3 pathways, and compounds that modulate one can affect the other. nih.gov Certain quinazoline analogues can inhibit STAT3 phosphorylation, preventing its dimerization and nuclear translocation. nih.gov

The ability of these compounds to simultaneously target multiple dysregulated signaling pathways highlights their potential as multi-faceted therapeutic agents. nih.gov

Table 2: Signaling Pathways Modulated by Quinazoline Analogues

| Pathway | Key Proteins | Cellular Function | Effect of Inhibition by Analogues |

|---|---|---|---|

| NF-κB | IKK, IκBα, p65/p50 | Inflammation, Immunity, Cell Survival | Reduced inflammation, Apoptosis induction |

| PI3K/Akt | PI3K, Akt, mTOR | Cell Growth, Proliferation, Survival | Inhibition of cell growth and proliferation |

| MAPK | RAS, RAF, MEK, ERK | Proliferation, Differentiation, Survival | Blockade of uncontrolled cell division |

| JAK/STAT | JAK2, STAT3 | Cell Survival, Proliferation, Angiogenesis | Inhibition of tumor growth and survival |

Inhibition of Bacterial Metabolic Pathways

The antibacterial effects of this compound and its analogues are largely attributed to their ability to interfere with critical bacterial metabolic pathways essential for survival and proliferation. Research has pinpointed several key enzymes within these pathways that are targeted by quinazoline-based compounds. The primary mechanisms involve the disruption of DNA synthesis and replication, as well as the folate biosynthesis pathway.

A significant body of research has focused on the role of quinazoline derivatives as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, quinazoline compounds can induce lethal double-stranded breaks in the bacterial chromosome, ultimately leading to cell death. nih.gov The quinazoline core acts as a scaffold that can be modified to enhance binding to the active sites of these enzymes, thereby improving antibacterial potency. acs.org

Another well-established mechanism of action for some quinazoline analogues is the inhibition of dihydrofolate reductase (DHFR). wikipedia.orgnih.govnih.gov DHFR is a vital enzyme in the folic acid metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. wikipedia.orgjpionline.org Tetrahydrofolate is a necessary cofactor for the synthesis of purines, thymidylate, and certain amino acids. nih.govjpionline.org By blocking DHFR, these compounds effectively starve the bacteria of essential building blocks for DNA, RNA, and protein synthesis, resulting in a bacteriostatic or bactericidal effect. researchgate.net Structure-activity relationship studies have shown that substitutions at various positions on the quinazolinone ring can significantly influence the DHFR inhibitory activity. nih.gov

The antibacterial activity of various quinazolinone derivatives has been demonstrated against a range of bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound 27 | S. aureus (Vancomycin-resistant) | ≤0.5 |

| Compound 27 | S. aureus (Linezolid-resistant) | ≤0.5 |

| Compound 5a | E. coli | 1-16 |

| Compound 3m | S. aureus | 1.95 |

| Compound 3m | C. albicans | 3.90 |

| Compound 3m | A. niger | 3.90 |

| Compound 3m | R. nigricans | 3.90 |

Furthermore, the inhibitory concentration (IC50) values quantify the concentration of a compound required to inhibit the activity of a specific enzyme by 50%. Several quinazolinone derivatives have shown potent inhibition of bacterial enzymes.

| Compound | Enzyme | Organism | IC50 (μM) |

|---|---|---|---|

| f1 | DNA Gyrase B | S. aureus | 1.21 |

| f4 | DNA Gyrase B | S. aureus | 0.31 |

| f14 | DNA Gyrase B | S. aureus | 0.28 |

| 4a | DNA Gyrase | E. coli | 3.19 - 4.17 |

| 5a | DNA Gyrase | E. coli | 3.19 - 4.17 |

| 5c | DNA Gyrase | E. coli | 3.19 - 4.17 |

| 5d | DNA Gyrase | E. coli | 3.19 - 4.17 |

| 3d | DHFR | S. aureus | 0.769 |

| 3e | DHFR | E. coli | 0.158 |

While the primary focus has been on DNA and folate synthesis, some studies suggest that quinazolinone derivatives may have other mechanisms of action. For instance, certain compounds have been found to bind to penicillin-binding proteins (PBPs), which are involved in the synthesis of the bacterial cell wall. nih.gov This indicates that the quinazoline scaffold can be a versatile platform for developing antibacterial agents with multiple modes of action.

Structure Activity Relationship Sar Studies of 4 Quinazolin 4 Ylamino Phenol Based Compounds

Impact of Substituents on the Quinazoline (B50416) Core

The quinazoline scaffold serves as a foundational structure for numerous biologically active molecules. The nature and position of substituents on this bicyclic system are pivotal in defining the compound's pharmacological profile. SAR studies have systematically explored substitutions at various positions, including C-2, C-3, C-6, C-7, and C-8, to elucidate their effects on activity.

Substitutions at C-2 Position

The C-2 position of the quinazoline ring has been identified as a critical site for substitution, significantly influencing the potency and mechanism of action of its derivatives.

Research indicates that the presence of a phenyl group at the C-2 position is often essential for achieving high potency in various contexts, such as for tankyrase and BCRP inhibition biorxiv.orgnih.gov. For instance, analogues lacking a C-2 phenyl group exhibited only modest affinity for tankyrases biorxiv.org. Similarly, this phenyl group is considered an essential requirement for potent BCRP inhibitory activity nih.gov.

However, the nature of the substituent at C-2 can modulate the type of activity observed. Studies have shown that small, lipophilic groups at this position can enhance biological effects nih.gov. In a specific example, the replacement of a C-2 phenyl group with a smaller methyl group led to an increase in analgesic and anti-inflammatory activities researchgate.net. For antimicrobial applications, methyl, amine, or thiol groups at the C-2 position are considered important for activity nih.gov.

The substitution on the C-2 phenyl ring itself also plays a role. Diol-based analogues with a para-substituted phenyl ring at the C-2 position showed up to a 10-fold increase in potency as tankyrase inhibitors biorxiv.org.

| C-2 Substituent | Observed Impact on Activity | Target/Activity |

|---|---|---|

| Phenyl Group | Crucial for high potency biorxiv.orgnih.gov | Tankyrase Inhibition, BCRP Inhibition |

| Methyl Group | Increased activity compared to phenyl researchgate.net | Analgesic & Anti-inflammatory |

| Small Lipophilic Groups | May increase activity nih.gov | General Biological Activity |

| Methyl, Amine, or Thiol Groups | Essential for activity nih.gov | Antimicrobial |

| Para-substituted Phenyl Ring | Up to 10-fold increase in potency biorxiv.org | Tankyrase Inhibition |

Substitutions at C-3 Position

The C-3 position of the quinazoline nucleus is another key site for chemical modification that can significantly modulate biological activity. SAR studies have revealed that introducing various moieties at this position can enhance the pharmacological profile of the compounds, particularly in the context of antimicrobial activity.

Substitutions at C-6 and C-7 Positions

The C-6 and C-7 positions on the benzene (B151609) ring portion of the quinazoline core are frequent targets for modification, yielding compounds with enhanced or altered biological activities. Substitutions at these sites can influence potency, selectivity, and even the mechanism of action.

For inhibition of the Epidermal Growth Factor Receptor (EGFR), the presence of a 4-anilinoquinazoline (B1210976) scaffold with substitutions at either the C-6 or C-7 positions is considered a necessary pharmacophoric feature ekb.eg. Furthermore, an electron-releasing group at the C-6 position has been shown to enhance activity in certain contexts nih.gov. Studies on RIPK2/3 kinases demonstrated that tuning substitutions at both positions 6 and 7 can lead to significant changes in potency and selectivity nih.gov.

Specific findings include:

EGFR/HER2 Inhibition : 6- and 7-substituted amino-4-anilinequinazoline derivatives were found to be potent irreversible dual EGFR/HER2 inhibitors mdpi.com.

Topoisomerase Inhibition : Bromo, methyl, and methoxy substitutions on a C-6 attached arylamino group increased activity, while substitution at C-4 of that same group decreased activity nih.gov.

EGFR Kinase Inhibition : Bulkier substituents at the C-7 position of the quinazoline core are generally favorable for inhibitory activity nih.gov. The introduction of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position via a linker was found to be favorable for dual EGFR/VEGFR2 inhibition nih.gov.

| Position(s) | Substituent Type | Observed Impact | Target/Activity |

|---|---|---|---|

| C-6 / C-7 | General Substitution | Necessary pharmacophoric feature ekb.eg | EGFR Inhibition |

| C-6 / C-7 | Tuned Substitutions | Changes in potency and selectivity nih.gov | RIPK2/3 Kinase Inhibition |

| C-6 | Electron-releasing fragment | Enhances activity nih.gov | General Biological Activity |

| C-7 | Bulkier substituents | Favorable for activity nih.gov | EGFR Kinase Inhibition |

| C-6 (on attached arylamino) | Bromo, methyl, methoxy | Increased activity nih.gov | Topoisomerase Inhibition |

Substitutions at C-8 Position

While less commonly modified than the C-6 and C-7 positions, the C-8 position of the quinazoline core has emerged as a site where substitutions can significantly improve potency and introduce new interactions with biological targets.

Recent studies have focused on investigating larger substituents at the C-8 position to target the nicotinamide binding site of tankyrases nih.gov. It was demonstrated through X-ray crystallography that nitro- and diol-substituents at C-8 engage in new interactions with TNKS2, leading to improved affinity and selectivity nih.gov. Comparing analogues, a diol substitution at C-8 was found to be more favorable than nitro-based or acrylamide-based groups for TNKS2 potency oulu.fi.

For antimicrobial activity, the presence of a halogen atom at the C-8 position has been noted to potentially improve the biological profile of quinazolinone derivatives nih.gov.

Influence of Substituents on the Phenylamino Moiety

The phenylamino group attached at the C-4 position of the quinazoline is a key structural element, and substitutions on this phenyl ring play a crucial role in determining the compound's biological activity. The electronic properties and steric bulk of these substituents can profoundly influence binding affinity and selectivity.

Studies have shown that for BCRP inhibition, substituents at the meta position of the aniline (B41778) group, such as nitro, hydroxyl, trifluoromethyl, or cyano, are more suitable than those at the ortho position nih.gov. Furthermore, the presence of electron-withdrawing groups on the aniline ring, including halogens, generally confers a favorable impact on EGFR inhibitory activity ekb.eg.

Halogenation Effects

Halogenation of the phenylamino moiety is a common strategy to enhance the potency of quinazoline-based inhibitors. Halogens can alter the electronic properties of the ring and participate in specific interactions with target proteins.

The introduction of electron-withdrawing groups such as fluoro, bromo, and chloro on the aniline ring has a positive effect on EGFR inhibitory activity ekb.eg. For example, the presence of small lipophilic substituents like a fluorine atom at the para position of the phenyl ring has been shown to increase antiproliferative activity nih.gov. In a different context, the substitution of halogen atoms in the benzene ring of certain quinazoline derivatives was found to increase their interaction and binding affinity with human serum albumin (HSA) mdpi.com.

| Halogen/Position | Observed Impact | Target/Activity |

|---|---|---|

| Fluoro, Bromo, Chloro | Favorable impact on activity ekb.eg | EGFR Inhibition |

| para-Fluoro | Increased antiproliferative activity nih.gov | Antiproliferative |

| General Halogenation | Increased interaction and binding affinity mdpi.com | Human Serum Albumin (HSA) Binding |

Hydroxyl and Alkoxy Group Modifications

The phenolic hydroxyl (-OH) group is a critical feature in many 4-(quinazolin-4-ylamino)phenol derivatives, often playing a key role in binding to target proteins through hydrogen bond interactions nih.gov. Modifications to this group, such as converting it to an alkoxy group (-OR), can significantly impact biological activity.

Research into various quinazolinone derivatives has shown that the presence and position of phenolic hydroxyl groups are directly related to their biological effects, such as antioxidant activity nih.gov. In many natural products, the phenolic hydroxyl group is a key contributor to their therapeutic properties pjmhsonline.com. The modification of this group, for instance by methylation to form a methoxy group, alters the compound's hydrogen-bonding capability and lipophilicity. This change can be detrimental if the hydroxyl group acts as a crucial hydrogen bond donor for target engagement. However, in some cases, alkylation can improve membrane penetration pjmhsonline.com.

In a series of quinazolin-4-one based inhibitors designed to target the SARS-CoV-2 main protease, compounds retained potency when a hydroxyl substituent was present on a phenyl ring at the N3 position nih.gov. This suggests that for certain targets, the hydrogen-bonding capacity of the -OH group is a vital component of the pharmacophore. Conversely, studies on other quinazolinone derivatives revealed that replacing the hydroxyl group with a methoxy group could dramatically decrease anticancer activity, highlighting the importance of the -OH group for that specific target interaction dovepress.com.

The following table summarizes the impact of hydroxyl versus methoxy substitutions on the inhibitory concentration (IC₅₀) of certain quinazolinone-based compounds against cancer cell lines, illustrating the typical effect of this modification.

| Compound ID | R Group (Substitution on Phenyl Ring) | Cell Line | IC₅₀ (µM) |

| 5a | 4-methoxy | HCT116 | 62.70 |

| 5a | 4-methoxy | HePG-2 | 83.41 |

| 5b | 4-chloro | HCT116 | 77.26 |

| 5c | 4-bromo | HCT116 | 48.22 |

| 5d | 4-trifluoromethyl | HCT116 | 6.09 |

| 5d | 4-trifluoromethyl | HePG-2 | 2.39 |

Data compiled from studies on quinazolin-4-one derivatives bearing urea (B33335) functionality. The comparison illustrates the general impact of electron-donating groups (like methoxy) versus electron-withdrawing groups on activity. dovepress.com

Introduction of Other Functional Groups

The introduction of various functional groups onto the quinazoline or the appended phenyl ring is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of this compound derivatives.

SAR studies have consistently shown that the type and position of substituents are critical. For instance, in the development of VEGFR-2 inhibitors based on a quinazoline-4(3H)-one scaffold, the introduction of an electron-withdrawing trifluoromethyl group onto the terminal aryl ring resulted in the most potent compound in the series dovepress.com. In contrast, appending electron-donating groups like 4-methoxy, or other electron-withdrawing groups such as 4-chloro and 4-bromo, led to a significant decline in anticancer activity dovepress.com.

Similarly, in the design of inhibitors for the SARS-CoV-2 main protease, modifying the N3 position of the quinazolin-4-one core with different substituted phenyl groups showed that fluoro and bromo substituents retained high potency nih.gov. The substitution of the main aromatic ring of quinazolinone with iodine at the 6 and 8 positions has also been shown to significantly improve antibacterial activity in certain series nih.gov. This demonstrates that halogenation can be a favorable modification to enhance biological activity.

The following table presents data on how different functional groups at the C2 and N3 positions of a quinazolin-4-one scaffold affect inhibitory activity against the SARS-CoV-2 Mpro enzyme.

| Compound ID | R¹ (at C2) | R² (at N3) | IC₅₀ (µM) |

| C7 | Phenyl | Phenyl | 0.203 |

| C8 | Phenyl | 4'-Fluorophenyl | 0.211 |

| C9 | Phenyl | 4'-Bromophenyl | 0.222 |

| C11 | Phenyl | 4'-Hydroxyphenyl | 0.224 |

| C12 | Phenyl | 3'-Methyl-4'-fluorophenyl | 0.117 |

Data adapted from research on quinazolin-4-one based Mpro inhibitors. nih.gov

Role of Linker Modifications

The amino group in this compound acts as the primary linker connecting the quinazoline heterocycle with the phenol (B47542) ring. Modifications to this linker are a key strategy for optimizing the compound's orientation and interaction with its biological target.

Flexibility of the Linker

The flexibility of the linker between the two core aromatic systems can significantly influence a compound's ability to adopt the optimal conformation for binding within a target's active site. While the direct N-H amine linker offers limited rotational freedom, more complex linkers can be introduced to modulate this property.

For example, research on quinazolin-4-one derivatives designed as antioxidant agents utilized a thioacetohydrazone fragment as a linker. This linker was chosen specifically because the thio-methylene fragment provides significant flexibility, allowing the quinazolin-4(3H)-one and polyphenolic fragments to fold and orient themselves effectively to modulate activity nih.gov. In a different study, extending the length of an alkyl chain linker between a quinoline (B57606) and a triazole ring was found to increase the molecule's flexibility, which was hypothesized to allow for a better fit into the enzyme's active site, leading to lower IC₅₀ values mdpi.com. This principle highlights that linker flexibility is a critical parameter to consider during the design of potent inhibitors.

Types of Linkers

While the parent compound features a direct amino linker, various other types of linkers have been explored to connect the quinazoline scaffold to other chemical moieties, thereby altering the compound's properties. The choice of linker can influence binding affinity, selectivity, and physicochemical characteristics.

Examples of different linkers used in quinazoline-based drug design include:

Thioacetohydrazone: This linker combines a flexible thio-methylene group with a more rigid hydrazide-hydrazone moiety, offering a balance of flexibility and chelating properties nih.gov.

Ethylthio Bridge: An ethylthio linker has been used to connect a quinazoline-4(3H)-one ring with a urea moiety. This linker positions the urea group, which contains essential hydrogen bond acceptor and donor features, to interact with the target protein dovepress.com.

Amide Bonds: Incorporating an additional amide bond into the linker structure of quinoline glycoconjugates was found to improve their cytotoxic activity against cancer cell lines mdpi.com.

para-Phenylene Linker: In the design of fluorescent molecules, a para-phenylene linker has been used to connect donor and acceptor fragments, demonstrating how rigid linkers can be employed to control electronic properties nih.gov.

Pharmacophore Elucidation and Optimization

A pharmacophore model for this compound-based inhibitors typically defines the essential structural features required for biological activity. Elucidating this model allows for rational drug design and optimization.

Key Structural Features for Desired Activity

For the broad class of 4-aminoquinazoline-based kinase inhibitors, several structural features are consistently identified as crucial for potent activity nih.gov.

Quinazoline Core: The nitrogen atom at position 1 (N1) of the quinazoline ring is a key hydrogen bond acceptor. In many kinase inhibitors, it forms a critical hydrogen bond with the backbone NH of a conserved alanine residue (e.g., Ala213 in Aurora Kinase A) in the hinge region of the ATP-binding site mdpi.com. This interaction is a cornerstone for anchoring the inhibitor to the enzyme.

4-Amino Linker: The amino group at the C4 position acts as the "hinge-binding" motif. The N-H group often serves as a hydrogen bond donor, further securing the molecule in the enzyme's hinge region.

Phenol Group: The terminal phenol ring typically occupies a hydrophobic pocket. The hydroxyl group itself can be a critical interaction point, acting as either a hydrogen bond donor or acceptor with nearby amino acid residues or solvent molecules nih.gov. Its presence and position often enhance binding affinity and contribute to selectivity.

Substituents on the Quinazoline Ring: Small, often hydrophobic or halogenated substituents at positions 6 and 7 of the quinazoline ring can enhance van der Waals interactions and modulate solubility and pharmacokinetic properties. These positions are frequently modified in clinically approved drugs like gefitinib (B1684475) and erlotinib (B232) nih.gov.

Molecular modeling and SAR studies clarify these structural requirements, guiding the optimization process to improve affinity and selectivity for the target enzyme nih.gov.

Computational Chemistry and Molecular Modeling Approaches in the Study of 4 Quinazolin 4 Ylamino Phenol

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. ukaazpublications.com It is widely used to understand and predict the interactions between a ligand and a protein at the atomic level.

Ligand-Protein Interaction Analysis

Molecular docking simulations of compounds structurally related to 4-(Quinazolin-4-ylamino)phenol have revealed key interactions with various protein targets. For instance, studies on 4-anilinoquinazoline (B1210976) derivatives, which share a similar core structure, have been conducted to understand their binding to the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These studies help in elucidating the specific amino acid residues involved in the binding, which is crucial for the compound's activity.

In a study of quinazolinone derivatives, molecular docking revealed that the amino group can form hydrogen bonds with receptor residues such as Asp239 and Lys241. nih.gov Furthermore, the aromatic and pyrimidine (B1678525) rings of these compounds were found to interact with His41 through π–cation interactions. nih.gov For quinazolin-4-one derivatives targeting cyclooxygenase-2 (COX-2), docking studies have identified hydrogen bonding interactions within the active site of the enzyme. researchgate.net

The interactions observed for similar quinazolinone derivatives with DNA gyrase, an important bacterial enzyme, have also been investigated. These studies showed that the compounds could fit into the active site, and in some cases, form hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. lums.ac.ir For example, the N-(4-nitrophenyl)-2-phenylquinazolin-4-amine derivative, which showed potent inhibitory activity, exhibited the highest binding energy in docking simulations against E. coli DNA gyrase. lums.ac.ir

| Compound Class | Protein Target | Key Interacting Residues | Types of Interactions | Source |

|---|---|---|---|---|

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | Not specified | Not specified | nih.gov |

| Quinazolinones | Not specified | Asp239, Lys241, His41 | Hydrogen bonds, π–cation interactions | nih.gov |

| Quinazolin-4-one derivatives | Cyclooxygenase-2 (COX-2) | Not specified | Hydrogen bonds | researchgate.net |

| N,2-Diphenylquinazolin-4-amine derivatives | E. coli DNA Gyrase | Not specified | Hydrophobic interactions | lums.ac.ir |

Binding Affinity Predictions

Molecular docking simulations also provide an estimation of the binding affinity between a ligand and its target protein, often expressed as a docking score or binding energy. researchgate.net These values are instrumental in ranking potential drug candidates and prioritizing them for further experimental testing.

In a study of 4-anilino quinazoline derivatives targeting EGFR tyrosine kinase, compounds with significant docking affinity were identified, with binding energies ranging from -6.74 to -7.46 kcal/mol, which were notably better than the standard inhibitor Erlotinib (B232) (-3.84 kcal/mol). nih.gov Another study on quinazolin-4-one derivatives as COX-2 inhibitors reported a binding affinity of -10.32 kcal/mol for the most promising compound. researchgate.net For N,2-diphenylquinazolin-4-amine derivatives targeting E. coli DNA gyrase, the docking scores ranged from -3.05 to -6.13 kcal/mol. lums.ac.ir

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | -6.74 to -7.46 | nih.gov |

| Quinazolin-4-one derivatives | Cyclooxygenase-2 (COX-2) | -10.32 (for the most potent compound) | researchgate.net |

| N,2-Diphenylquinazolin-4-amine derivatives | E. coli DNA Gyrase | -3.05 to -6.13 | lums.ac.ir |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. jocpr.comsysrevpharm.org These models are valuable for predicting the activity of new, unsynthesized compounds. springernature.com

Artificial Neural Network (ANN)-based QSAR

Artificial Neural Networks (ANNs) are a class of machine learning algorithms inspired by the structure and function of the human brain. nih.gov They are particularly adept at modeling complex, non-linear relationships, making them a powerful tool for QSAR studies. nih.govmdpi.com An ANN-based QSAR model was developed to predict the IC50 values of a series of chloroquine (B1663885) analogs, which share a quinoline (B57606) core similar to the quinazoline structure. nih.gov This model was trained on the experimental values of other 4-aminoquinolines. nih.gov The application of ANN in QSAR has been shown to be an effective tool in solving non-linear problems in various biological applications. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties that are crucial for understanding chemical reactivity and molecular interactions. researchgate.net

HOMO/LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. irjweb.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. irjweb.com

For quinazolin-4(3H)-ones, quantum chemical calculations have been used to determine the HOMO and LUMO energy levels. researchgate.net A smaller HOMO-LUMO gap suggests a higher chemical reactivity and a greater ease of electronic transitions. irjweb.com In a study on quinoline, a related heterocyclic compound, the HOMO-LUMO energy gap was calculated to be -4.83 eV, and this value was correlated with the bioactivity of the molecule. scirp.org Theoretical quantum and thermodynamical calculations have been performed on phenolic derivatives of quinazolin-4(3H)-one to understand their antioxidant potential. mdpi.comnih.gov

| Concept | Description | Significance | Source |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Relates to the electron-donating ability of a molecule. | irjweb.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. | Relates to the electron-accepting ability of a molecule. | irjweb.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of molecular stability and chemical reactivity. A smaller gap often implies higher reactivity. | irjweb.com |

Thermodynamical Energy Calculations

Thermodynamical and quantum chemical calculations are employed to understand the electronic properties and reactivity of molecules. For phenolic derivatives of quinazolin-4(3H)-one, which are structurally analogous to this compound, Density Functional Theory (DFT) is a common method for these calculations. mdpi.comsapub.org

These studies often focus on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is an indicator of a molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. mdpi.com The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. sapub.org

In studies on phenolic quinazolinone derivatives, the HOMO is frequently located over the phenolic ring, indicating this part of the molecule is central to electron release and potential radical scavenging activities. mdpi.com Other calculated parameters for quinazolinone derivatives include ionization potential (IP), electron affinity (EA), chemical hardness (η), softness (S), electronegativity (χ), electrophilicity (ω), and dipole moment, all of which help to build a comprehensive profile of the molecule's reactivity and potential interactions. sapub.org

Table 1: Key Parameters from Thermodynamical Calculations of Quinazolinone Derivatives

| Parameter | Description | Relevance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity and susceptibility to electrophilic attack. mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and susceptibility to nucleophilic attack. mdpi.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | A larger gap implies higher stability and lower chemical reactivity. sapub.org |

| Chemical Hardness (η) | Resistance to change in electron distribution | A measure of molecular stability. sapub.org |

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital for the early-stage assessment of a compound's potential as a drug candidate. actascientific.comidaampublications.in Numerous studies have performed ADMET profiling for various quinazoline and quinazolinone derivatives, suggesting a generally favorable pharmacokinetic profile for this class of compounds. nih.govmdpi.comnih.govfrontiersin.org These predictions help to identify potential liabilities and guide the synthesis of molecules with better drug-like properties before extensive in vitro or in vivo testing. idaampublications.in